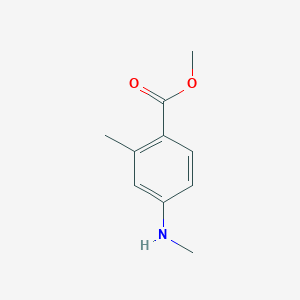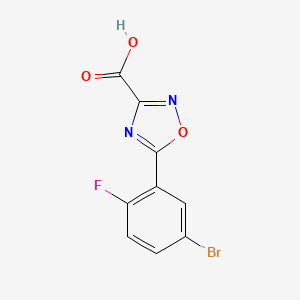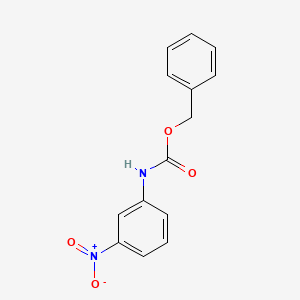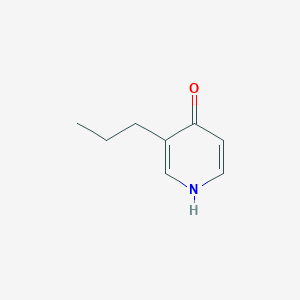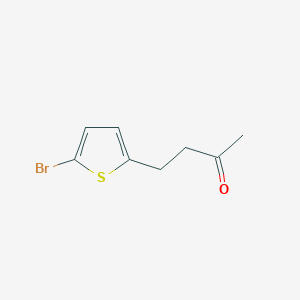
(3AR,5R,7aS)-octahydro-1H-isoindol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is a chiral compound with a unique structure that includes an isoindoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an ester, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically include a solvent like tetrahydrofuran (THF) or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, and hydrogen gas to reduce the precursor compound. The reaction is conducted under controlled pressure and temperature to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated isoindoline derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
- (3S,3Ar,5R,7aS)-3a-acetyl-3-hydroxy-7a-methyl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]prop-2-enoic acid
Uniqueness
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of the isoindoline ring system. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m1/s1 |
InChI Key |
DPOLLBMYIRHSRA-GJMOJQLCSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C[C@@H]1O |
Canonical SMILES |
C1CC2CNCC2CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)
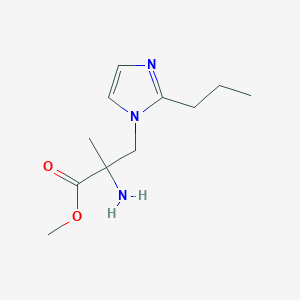
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)
